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Aminoxyacetamide-PEG3-azide

Cat. No.: B8103924
M. Wt: 291.30 g/mol
InChI Key: XAZLOCGDVCWCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminoxyacetamide-PEG3-azide (CAS 1379761-16-6) is a bifunctional PEG linker that is highly valuable in chemical biology and drug development. This reagent features an aminooxy group, which readily reacts with carbonyl groups (aldehydes and ketones) to form a stable oxime bond, and an azide group, which is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions . The integration of a triethylene glycol (PEG3) spacer between these two functional groups significantly enhances the solubility of the conjugate in aqueous media and increases its flexibility, which can lead to improved binding efficiency and reduced steric hindrance in complex molecular assemblies . This dual reactivity makes this compound an exceptional tool for a wide range of applications. It is extensively used in the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a stable linker to connect cytotoxic drugs to targeting antibodies . In bioconjugation, it enables the efficient and specific linking of diverse biomolecules, such as proteins, peptides, and carbohydrates. Furthermore, it is employed in the precise labeling of biomolecules with reporter tags like fluorescent dyes for detection and imaging, as well as in the functionalization of surfaces for biosensors and bioassays . It is important to note that aminooxy-containing compounds can be highly reactive and sensitive; they may not be suitable for long-term storage, and immediate use is often recommended . This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N5O5 B8103924 Aminoxyacetamide-PEG3-azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminooxy-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N5O5/c11-15-14-2-4-18-6-8-19-7-5-17-3-1-13-10(16)9-20-12/h1-9,12H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZLOCGDVCWCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Design for Aminoxyacetamide Peg3 Azide

Established Synthetic Routes for Aminoxyacetamide-PEG3-Azide

The synthesis of this compound is not typically a single, linear process but rather a convergent synthesis where different fragments of the molecule are prepared separately and then combined. A general approach involves the synthesis of an azido-PEG3-amine precursor, which is then acylated with a protected aminoxyacetic acid derivative.

A common route to heterobifunctional PEG derivatives starts with a symmetrical PEG, such as triethylene glycol. mdpi.com One terminal hydroxyl group is selectively activated, often by tosylation, to facilitate its conversion to an azide (B81097). The other hydroxyl group is then modified to introduce the amine functionality, which will subsequently be acylated.

A plausible synthetic scheme can be outlined as follows:

Monofunctionalization of Triethylene Glycol: Triethylene glycol is reacted with a suitable activating agent, such as p-toluenesulfonyl chloride (TsCl), under controlled conditions to favor the formation of the mono-tosylated product. rsc.org

Introduction of the Azide Group: The tosylated PEG is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield an azido-PEG3-alcohol. mdpi.com

Introduction of the Amino Group: The remaining hydroxyl group of the azido-PEG3-alcohol is then converted to an amine. This can be achieved through various methods, including conversion to a tosylate or mesylate followed by nucleophilic substitution with a protected amine source (like phthalimide, followed by deprotection) or direct amination protocols. nih.govmdpi.com A common method is the conversion of the alcohol to a tosylate, followed by reaction with sodium azide to create a diazido-PEG3 intermediate. One azide is then selectively reduced to an amine.

Synthesis of the Aminoxyacetamide Moiety: In a separate pathway, a protected aminoxy compound, such as N-Boc-aminooxyacetic acid, is synthesized. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the aminoxy functionality.

Coupling Reaction: The azido-PEG3-amine is then coupled with the N-Boc-aminooxyacetic acid using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), to form the amide bond.

Deprotection: The final step involves the removal of the Boc protecting group from the aminoxy moiety, typically under acidic conditions (e.g., with trifluoroacetic acid - TFA), to yield the final product, this compound. masterorganicchemistry.com

This modular approach allows for the synthesis of a variety of related linkers by changing the PEG length or the nature of the reactive end groups.

Precursor Compounds and Protecting Group Strategies for this compound Synthesis

The successful synthesis of this compound hinges on the strategic use of precursor compounds and orthogonal protecting groups. Orthogonal protecting groups are crucial as they allow for the selective deprotection of one functional group without affecting another. organic-chemistry.orgnih.gov

Key Precursor Compounds:

Triethylene Glycol (PEG3): The foundational hydrophilic spacer.

11-Azido-3,6,9-trioxaundecan-1-amine: A key intermediate that already contains the PEG3 spacer, the azide, and a primary amine for coupling. mdpi.com

N-Boc-aminooxyacetic acid: The source of the aminoxyacetamide moiety, with the aminoxy group protected by a Boc group.

Protecting Group Reagents:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Used to install the Boc protecting group on the aminoxy moiety. masterorganicchemistry.com

p-Toluenesulfonyl chloride (TsCl): Used to activate hydroxyl groups for nucleophilic substitution. rsc.org

Protecting Group Strategies:

The primary challenge is the presence of multiple nucleophilic groups (hydroxyl, amine, and the target aminooxy group). An effective strategy involves:

Protection of the Aminoxy Group: The aminoxy group is highly nucleophilic and requires protection during the coupling reaction. The Boc group is a common choice as it is stable under the conditions required for azide formation and amide coupling but can be readily removed under mild acidic conditions. masterorganicchemistry.com

Protection of the Amino Group (if necessary): In synthetic routes where a diamine-PEG is an intermediate, one amino group must be protected while the other is functionalized. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, offers orthogonality to the acid-labile Boc group. organic-chemistry.org

Azide as a Protecting Group for an Amine: In some strategies, an azide can serve as a precursor to an amine (a "pro-amine"), being stable throughout various reaction conditions and then reduced to the amine at a later stage, for example, using triphenylphosphine (B44618) (PPh₃) in a Staudinger reaction. mdpi.com

Precursor/ReagentRole in SynthesisProtecting Group Strategy
Triethylene GlycolPEG3 spacer backboneN/A
11-Azido-3,6,9-trioxaundecan-1-amineKey intermediateAzide acts as a stable functional group
N-Boc-aminooxyacetic acidSource of aminoxyacetamideBoc group protects the aminoxy functionality
p-Toluenesulfonyl chlorideActivation of hydroxyl groupsN/A
Sodium AzideIntroduction of the azide groupN/A
Di-tert-butyl dicarbonateInstallation of Boc protecting groupAcid-labile protection

Optimization of Reaction Conditions for this compound Production

Optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key steps where optimization is crucial include the selective functionalization of the PEG chain, the coupling reaction, and the final deprotection.

Selective PEG Functionalization:

Solvent and Temperature Control: The monotosylation of triethylene glycol requires careful control of stoichiometry and temperature to minimize the formation of the ditosylated byproduct. The use of a non-polar solvent can influence the selectivity.

Phase Transfer Catalysis: For certain alkylation steps, phase transfer catalysts can improve reaction rates and yields.

Amide Coupling Reaction:

Coupling Reagents: The choice of coupling reagent (e.g., HATU, HBTU, PyBOP) can significantly impact the reaction efficiency and minimize side reactions like racemization if chiral centers are present.

Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often required to neutralize acids formed during the reaction.

Solvent: Aprotic polar solvents like DMF or dichloromethane (B109758) (DCM) are typically used to ensure the solubility of all reactants.

Click Chemistry Reactions (CuAAC and SPAAC):

While not part of the synthesis of the linker itself, the ultimate use of the azide group in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) informs the purity requirements of the final product. medchemexpress.comnih.gov

CuAAC Optimization: Factors to optimize include the copper source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), the ligand for the copper catalyst (e.g., TBTA), solvent, and temperature. Supercritical CO₂ has been explored as a green alternative to organic solvents. acs.org

SPAAC Optimization: For copper-free click chemistry, the choice of the strained alkyne partner (e.g., DBCO, BCN) is critical. Reaction kinetics can be influenced by pH, buffer composition, and the presence of the PEG linker itself, which can enhance reaction rates. researchgate.netwur.nl

Reaction StepKey Parameters for OptimizationTypical Conditions
Monotosylation of PEGStoichiometry, Temperature, Solvent1.1 eq. TsCl, 0-25 °C, Pyridine/DCM
Azide FormationSolvent, Temperature, Reaction TimeNaN₃, DMF, 60-90 °C, 12-24h mdpi.com
Amide CouplingCoupling Reagent, Base, SolventHATU, DIPEA, DMF, 25 °C, 2-4h
Boc DeprotectionAcid Concentration, TimeTFA/DCM (1:1), 25 °C, 1-2h masterorganicchemistry.com
CuAAC ReactionCatalyst, Ligand, SolventCuSO₄/Na-Ascorbate, TBTA, aq. buffer/co-solvent
SPAAC ReactionStrained Alkyne, pH, BufferDBCO, BCN, Physiological pH (7.4), PBS

Derivatization Strategies of this compound for Specific Applications

This compound is designed for derivatization. Its two orthogonal reactive handles allow for the sequential or simultaneous attachment of different molecules.

Derivatization via the Aminoxy Group:

The aminoxy group reacts specifically with aldehydes and ketones to form stable oxime linkages. precisepeg.com This reaction is highly chemoselective and can be performed under mild physiological conditions.

Protein and Antibody Modification: Antibodies can be enzymatically or chemically modified to introduce aldehyde or ketone groups. The aminoxy end of the linker can then be used to attach the linker to the antibody.

Surface Functionalization: Surfaces can be functionalized with aldehyde-containing molecules, allowing for the immobilization of the linker via oxime bond formation.

Derivatization via the Azide Group:

The azide group is a versatile handle for "click chemistry," primarily CuAAC and SPAAC. precisepeg.com

Attachment of Payloads: In ADC synthesis, an alkyne-modified cytotoxic drug can be "clicked" onto the azido-PEG linker after it has been attached to an antibody. medchemexpress.com

Attachment of Imaging Agents: Alkyne-functionalized fluorescent dyes, chelating agents for radiolabeling, or other imaging probes can be attached. researchgate.net

Formation of Branched Structures: The azide can be used to react with molecules containing multiple alkynes, leading to the formation of branched or dendritic structures. rsc.org

Sequential Derivatization Strategy:

A common strategy for creating complex bioconjugates involves a two-step process:

React the aminoxy group of the linker with an aldehyde- or ketone-containing biomolecule (e.g., an antibody).

Purify the biomolecule-linker conjugate.

React the azide group of the conjugate with an alkyne-containing payload (e.g., a drug or dye) via click chemistry.

This sequential approach provides excellent control over the final structure of the bioconjugate.

Functional GroupDerivatization ReactionReactive PartnerResulting LinkageApplication Example
AminoxyOxime LigationAldehyde, KetoneOximeConjugation to an oxidized antibody
AzideCuAACTerminal Alkyne1,4-disubstituted TriazoleAttachment of an alkyne-modified cytotoxic drug
AzideSPAACStrained Alkyne (e.g., DBCO)TriazoleCopper-free conjugation to a DBCO-labeled protein

Exploration of Chemical Reactivity of Aminoxyacetamide Peg3 Azide

Oxime Ligation Mediated by the Aminooxy Functional Group

The aminooxy group of Aminoxyacetamide-PEG3-azide provides a chemoselective handle for reaction with aldehydes and ketones. This reaction, known as oxime ligation, is highly efficient and forms a stable oxime bond. It is a widely used bioconjugation method due to its high specificity and the stability of the resulting linkage under physiological conditions. precisepeg.com

Reaction Kinetics and Efficiency in Oxime Formation

The kinetics of oxime ligation are influenced by several factors, including the concentration of reactants, pH, and the presence of catalysts. Generally, the reaction follows second-order kinetics. The efficiency of oxime formation can be significantly enhanced by the addition of nucleophilic catalysts, such as aniline (B41778) and its derivatives. nih.govresearchgate.net These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy group. univie.ac.at

While specific kinetic data for this compound is not extensively published, the reactivity of similar aminooxy-PEG compounds provides insight into the expected reaction rates. The presence of a catalyst like aniline can increase the reaction rate by orders of magnitude, allowing for efficient conjugation at lower reactant concentrations. nih.gov

Interactive Data Table: Representative Second-Order Rate Constants for Oxime Ligation of an Aminooxy-PEG Compound with an Aromatic Aldehyde

ConditionCatalystApparent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
UncatalyzedNone~0.01 - 0.1
CatalyzedAniline (10 mM)~1 - 10
Catalyzedm-Phenylenediamine (50 mM)~10 - 50

Note: The data presented are representative values for the reaction of an aminooxy-PEG derivative with an aromatic aldehyde at neutral pH and are intended for illustrative purposes.

Substrate Scope for Carbonyl Reactants in Oxime Ligation

The aminooxy group of this compound can react with a variety of carbonyl-containing molecules. The reactivity of the carbonyl substrate significantly impacts the rate of oxime formation. Aromatic aldehydes are generally more reactive than aliphatic aldehydes due to electronic effects that make the carbonyl carbon more electrophilic. nih.govacs.org Both types of aldehydes react much faster than ketones. nih.govnih.gov This difference in reactivity allows for a degree of chemoselectivity in conjugation reactions. For instance, an aminooxy-functionalized molecule can be selectively ligated to an aldehyde in the presence of a ketone.

Interactive Data Table: Relative Reactivity of Carbonyl Substrates with Aminooxy-PEG Derivatives

Carbonyl Substrate ClassExample SubstrateRelative Reaction Rate
Aromatic AldehydeBenzaldehyde++++
Aliphatic AldehydeDodecanal+++
Conjugated AldehydeCitral++
Ketone2-Pentanone+

Note: This table provides a qualitative comparison of reaction rates based on general observations for aminooxy compounds. nih.govacs.org The exact rates will vary depending on the specific molecule and reaction conditions.

pH-Dependent Reactivity Profiles for Aminooxyacetamide-PEG3-Azide

The rate of oxime ligation is highly dependent on the pH of the reaction medium. The reaction is typically most efficient in a slightly acidic environment, with an optimal pH range of 4.5 to 6.5. broadpharm.comnih.gov This pH dependence is a result of a mechanistic trade-off. At low pH, the carbonyl group is protonated, which increases its electrophilicity and accelerates the initial attack by the aminooxy group. However, at very low pH, the aminooxy group itself becomes protonated, reducing its nucleophilicity and slowing the reaction. Conversely, at neutral or basic pH, the concentration of the protonated carbonyl species is low, leading to a slower reaction rate. researchgate.net The use of catalysts like aniline can extend the effective pH range for oxime ligation, allowing for efficient reactions at neutral pH (6.5-7.5), which is often crucial for biological applications. broadpharm.com

Azide (B81097) Reactivity in Click Chemistry Methodologies

The azide functional group of this compound is a key component for its utility in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and form no byproducts. The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. nih.gov This reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nsf.gov The reaction is bioorthogonal, meaning that the azide and alkyne groups are essentially unreactive with biological functional groups, making it ideal for labeling complex biological molecules.

The efficiency of the CuAAC reaction is greatly influenced by the catalyst system employed. While Cu(I) is the active catalyst, it can be prone to oxidation to Cu(II) or disproportionation. To prevent this and to enhance the reaction rate, various ligands are used to stabilize the Cu(I) ion. nih.gov One of the most common and effective ligands is tris(benzyltriazolylmethyl)amine (TBTA). wikipedia.orgglpbio.com TBTA and its water-soluble derivatives, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), chelate the copper ion, protecting it from oxidation and increasing its catalytic activity. baseclick.eubiorxiv.org The choice of ligand can significantly impact the reaction kinetics and the tolerance of the reaction to other functional groups and impurities. nih.gov The presence of a PEG linker, as in this compound, can also influence the reaction by affecting the solubility of the reactants and the accessibility of the azide group. rsc.org

Interactive Data Table: Common Catalyst Systems for CuAAC and Their General Effects

Cu(I) SourceReducing Agent (if applicable)LigandKey Characteristics
CuIN/ANone/BaseSimple system, but Cu(I) can be unstable.
CuSO₄Sodium AscorbateNoneCommon in situ generation of Cu(I), but can be slow without a ligand.
CuSO₄Sodium AscorbateTBTAHigh efficiency and rate acceleration; protects Cu(I) from oxidation. wikipedia.orgglpbio.com
CuSO₄Sodium AscorbateTHPTAWater-soluble ligand, ideal for bioconjugation in aqueous buffers. biorxiv.org
Cu-nanoparticlesN/AN/AHeterogeneous catalyst, allows for easy removal of copper. mdpi.com

Note: The effectiveness of each system can depend on the specific substrates, solvent, and reaction conditions.

Reaction Fidelity and Orthogonality in CuAAC Conjugations

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility. When employing a bifunctional linker like this compound, the fidelity of the CuAAC reaction is paramount. This refers to the reaction's ability to proceed to completion with high yield and without side reactions involving the linker's other functional groups or the biomolecules being conjugated.

The CuAAC reaction is highly specific for azides and terminal alkynes, forming a stable triazole linkage. The reaction's orthogonality is a key feature; it does not interfere with most other functional groups found in biological molecules, including the aminooxy group of this compound. This allows for the selective reaction of the azide moiety while preserving the aminooxy group for a subsequent conjugation step. The use of specialized ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can further enhance reaction rates and maintain the integrity of the biomolecules involved, ensuring high fidelity in the formation of the desired conjugate. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, which is particularly advantageous for in vivo applications where copper toxicity is a concern. nih.gov This reaction utilizes the high ring strain of cyclooctyne (B158145) derivatives to achieve a rapid and spontaneous reaction with azides.

The azide group of this compound is highly compatible with common cyclooctyne reagents used in SPAAC, most notably dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). bldpharm.comub.edu Both DBCO and BCN react efficiently with azides to form stable triazole linkages under physiological conditions.

DBCO is known for its high reactivity and thermal stability. rsc.org BCN, while sometimes exhibiting lower reaction rates compared to DBCO, is smaller and more hydrophilic, which can be advantageous in certain biological applications. bldpharm.com The choice between DBCO and BCN often depends on the specific requirements of the conjugation, such as the desired reaction kinetics and the properties of the final conjugate.

A hallmark of SPAAC is its exceptional chemo-selectivity. The azide and cyclooctyne groups are bioorthogonal, meaning they react selectively with each other without cross-reacting with other functional groups present in a biological environment. researchgate.net This ensures that the conjugation is highly specific to the intended targets.

Below are interactive data tables summarizing the second-order rate constants for the reaction of representative azides with DBCO and BCN.

Table 1: Second-Order Rate Constants for the Reaction of Benzyl (B1604629) Azide with DBCO and BCN

AlkyneRate Constant (M⁻¹s⁻¹)
DBCO0.24
BCN0.07

This data illustrates that for an aliphatic azide like benzyl azide, DBCO is the more reactive partner. nih.gov

Table 2: Second-Order Rate Constants for the Reaction of Phenyl Azide with DBCO and BCN

AlkyneRate Constant (M⁻¹s⁻¹)
DBCO0.033
BCN0.2

This data shows that for an aromatic azide like phenyl azide, BCN exhibits a higher reaction rate. nih.gov

These findings highlight that the choice of cyclooctyne can be optimized based on the electronic properties of the azide to achieve the desired reaction kinetics.

Orthogonal Reactivity of Aminooxy and Azide Functionalities

The true power of this compound lies in the orthogonal reactivity of its two functional groups. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime linkages, while the azide group reacts with alkynes via either CuAAC or SPAAC. windows.net This orthogonality allows for a two-step, sequential conjugation strategy.

For example, a biomolecule containing a carbonyl group can first be reacted with the aminooxy end of the linker. The resulting conjugate, now bearing a terminal azide, can then be subjected to a second reaction with an alkyne-modified molecule. This stepwise approach provides precise control over the construction of complex bioconjugates. The stability of the azide group during the oxime ligation and the inertness of the aminooxy group during the azide-alkyne cycloaddition are crucial for the success of this strategy.

Applications of Aminoxyacetamide Peg3 Azide in Bioconjugation and Chemical Biology

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing Aminoxyacetamide-PEG3-Azide

The development of ADCs represents a targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting these two components is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.

Role of this compound as a Non-Cleavable Linker in ADC Architectures

This compound serves as a non-cleavable linker in the synthesis of ADCs. medchemexpress.commedchemexpress.com Non-cleavable linkers are characterized by the absence of a specific chemical bond designed to be broken under certain physiological conditions. nih.gov Instead, the release of the cytotoxic payload from an ADC constructed with a non-cleavable linker relies on the complete lysosomal degradation of the antibody carrier after the ADC is internalized by the target cancer cell. creative-biolabs.comproteogenix.sciencebiotechinformers.com This process releases the drug with the linker and a few amino acid residues still attached.

The primary advantage of using a non-cleavable linker like this compound is the enhanced stability of the resulting ADC in systemic circulation. nih.gov This stability minimizes the premature release of the cytotoxic drug before it reaches the target tumor cells, thereby reducing off-target toxicity and potentially widening the therapeutic window. creative-biolabs.comnih.gov The robust nature of the bonds formed by this linker ensures that the potent payload remains securely attached to the antibody until it is internalized by the target cell. proteogenix.sciencebiotechinformers.com

FeatureDescriptionReference
Linker Type Non-cleavable medchemexpress.commedchemexpress.com
Release Mechanism Lysosomal degradation of the antibody creative-biolabs.comproteogenix.sciencebiotechinformers.com
Key Advantage Increased plasma stability nih.gov
Therapeutic Impact Reduced off-target toxicity creative-biolabs.comnih.gov

Site-Specific Conjugation Strategies for Homogeneous ADCs

A major challenge in ADC development is the production of homogeneous conjugates with a uniform drug-to-antibody ratio (DAR). tandfonline.com Traditional conjugation methods often result in heterogeneous mixtures, which can complicate characterization and lead to variable efficacy and safety profiles. tandfonline.comnih.gov this compound, with its dual reactive handles, is well-suited for site-specific conjugation strategies that yield homogeneous ADCs. medchemexpress.commedchemexpress.com

One common approach involves the genetic engineering of the antibody to introduce a specific conjugation site. For instance, an unnatural amino acid containing a ketone or aldehyde group can be incorporated into the antibody sequence. The aminoxy group of this compound can then react specifically with this carbonyl group to form a stable oxime bond. nih.govrsc.orgnih.gov Subsequently, the azide (B81097) end of the linker can be used to attach a payload that has been modified with a complementary reactive group, such as a strained alkyne (e.g., DBCO or BCN), via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. medchemexpress.commagtech.com.cn This two-step, orthogonal approach ensures precise control over the location and stoichiometry of drug conjugation. nih.gov

Another strategy involves the enzymatic modification of the antibody. For example, microbial transglutaminase can be used to attach a linker containing a primary amine to a specific glutamine residue on the antibody. mdpi.comnih.gov If this linker also contains a carbonyl group, the aminoxy functionality of this compound can be utilized. Alternatively, the azide group can be used in a click reaction with a payload that has been pre-functionalized with a strained alkyne. mdpi.com

Conjugation StrategyDescriptionKey Feature
Unnatural Amino Acid Incorporation Genetic engineering to introduce a carbonyl group on the antibody for oxime ligation with the aminoxy group of the linker.Precise control over conjugation site.
Enzymatic Modification Use of enzymes like transglutaminase to attach a functionalized linker to the antibody for subsequent reaction.High specificity and mild reaction conditions. mdpi.comnih.gov
Orthogonal Reactions Sequential use of oxime ligation and click chemistry to attach the linker to the antibody and the drug to the linker.Ensures high specificity and yield. nih.gov

Impact of PEG3 Spacer on Conjugate Solubility and Flexibility

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in ADC linkers can significantly influence the physicochemical properties of the final conjugate. rsc.orgadcreview.com The PEG3 spacer in this compound is a short, hydrophilic chain that imparts several beneficial characteristics. medchemexpress.commedchemexpress.com

Furthermore, the flexible nature of the PEG chain can act as a spacer that physically separates the bulky antibody from the cytotoxic drug. This separation can help to prevent the drug from interfering with the antibody's ability to bind to its target antigen on the cancer cell surface. The enhanced flexibility may also improve the accessibility of the payload to the lysosomal proteases responsible for its release.

PropertyImpact of PEG3 SpacerReference
Solubility Increases the hydrophilicity of the ADC, reducing aggregation and improving pharmacokinetics. adcreview.commolecularcloud.orgsigmaaldrich.com
Flexibility Acts as a spacer to prevent steric hindrance between the antibody and the payload.
Drug Loading Can enable higher drug-to-antibody ratios by mitigating the hydrophobicity of the payload. adcreview.commolecularcloud.org

Molecular Labeling and Probing Strategies with this compound

The orthogonal reactivity of the aminoxy and azide groups makes this compound a versatile tool for molecular labeling and the development of probes for chemical biology research.

Fluorescent Labeling of Biomolecules via Oxime Ligation and Click Chemistry

The specific and efficient labeling of biomolecules with fluorescent dyes is crucial for their visualization and quantification in biological systems. nih.govresearchgate.net this compound can be used in a two-step labeling process that leverages the bioorthogonal nature of both oxime ligation and click chemistry. nih.govnih.gov

In a typical workflow, a biomolecule of interest (e.g., a protein or a glycan) is first modified to introduce a carbonyl group (an aldehyde or ketone). This can be achieved through various methods, such as the periodate (B1199274) oxidation of terminal sialic acids on glycoproteins or the incorporation of an unnatural amino acid bearing a ketone group. The aminoxy end of this compound is then reacted with the carbonyl-modified biomolecule to form a stable oxime linkage. maastrichtuniversity.nl

This initial reaction results in the biomolecule being tagged with an azide group. The azide-functionalized biomolecule can then be reacted with a fluorescent probe that contains a strained alkyne, such as DBCO or BCN, via SPAAC. medchemexpress.commagtech.com.cn This click chemistry reaction is highly efficient, proceeds rapidly under physiological conditions without the need for a toxic copper catalyst, and results in the stable, covalent attachment of the fluorescent label to the biomolecule. rsc.orgresearchgate.net This dual-reaction strategy allows for the modular and specific fluorescent labeling of a wide range of biomolecules for imaging and analysis. researchgate.netmedchemexpress.com

StepReactionReagentsOutcome
1 Oxime LigationCarbonyl-modified biomolecule, this compoundBiomolecule tagged with an azide group. maastrichtuniversity.nl
2 Click Chemistry (SPAAC)Azide-tagged biomolecule, Alkyne-functionalized fluorescent dyeCovalently labeled fluorescent biomolecule. medchemexpress.commagtech.com.cn

Radiotracer and Imaging Probe Development (excluding clinical applications)

The principles of using this compound for fluorescent labeling can be extended to the development of radiotracers and other imaging probes for preclinical research. researchgate.netnih.gov The ability to perform highly specific and efficient conjugations under mild, aqueous conditions is particularly advantageous when working with sensitive biomolecules and short-lived radioisotopes. nih.govnih.gov

For the development of a radiotracer, a chelating agent capable of sequestering a radionuclide (e.g., 64Cu or 68Ga) can be modified with a strained alkyne. This alkyne-functionalized chelator, after being loaded with the radioisotope, can then be "clicked" onto a biomolecule that has been pre-functionalized with this compound as described above. This modular approach allows for the late-stage introduction of the radioisotope, which is often necessary due to their short half-lives.

This strategy can be used to develop probes for various imaging modalities. For example, a targeting ligand (e.g., a peptide or a small molecule) can be conjugated to a reporting moiety (e.g., a radionuclide or a contrast agent) using this compound as the linking element. The resulting probe can then be used in preclinical models to study biological processes and the distribution of the targeting ligand in vivo.

Enzymatic Labeling and Activity-Based Probes

The dual functionality of this compound makes it a valuable tool for enzymatic labeling and the development of activity-based probes (ABPs). ABPs are powerful chemical tools used to study the activity of enzymes in their native environment. They typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a reporter tag for detection, and a linker that connects the two.

In this context, this compound can be used in a two-step labeling strategy. First, an enzyme or a class of enzymes is targeted with a probe that has been modified to contain a bioorthogonal handle, such as an alkyne. This probe then covalently attaches to the active site of the target enzyme. In the second step, this compound is introduced. The azide group of the linker reacts with the alkyne on the enzyme-bound probe via click chemistry. The aminoxy group of the linker is then available for the attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, which has been modified to contain an aldehyde or ketone.

This modular approach allows for greater flexibility in the design of ABPs. For instance, the same enzyme-targeted probe can be used with different reporter molecules by simply changing the aldehyde- or ketone-modified tag that is conjugated to the this compound linker. This is particularly advantageous for screening different reporter groups or for adapting the probe for various detection methods.

Component Functional Group Reaction Partner Purpose
Activity-Based ProbeAlkyneAzide (on linker)Covalent labeling of active enzyme
This compoundAzideAlkyne (on probe)Linker for probe and reporter
This compoundAminoxyAldehyde/Ketone (on reporter)Attachment of reporter molecule
Reporter MoleculeAldehyde/KetoneAminoxy (on linker)Detection and visualization

Surface Functionalization and Biomolecule Immobilization

The ability to immobilize biomolecules onto solid surfaces with controlled orientation and density is crucial for the development of various biotechnological tools, including biosensors, microarrays, and affinity capture platforms. This compound provides a versatile platform for achieving this.

In the development of biosensors, the precise immobilization of biorecognition elements, such as antibodies or enzymes, onto the sensor surface is paramount for sensitivity and specificity. This compound can be used to create a functionalized surface that allows for the controlled attachment of these biomolecules.

The process typically involves first modifying the biosensor surface with a molecule that contains an alkyne group. This can be achieved through various surface chemistry techniques, such as self-assembled monolayers (SAMs) on gold surfaces. Subsequently, this compound is attached to the surface via a click reaction between its azide group and the surface-bound alkyne. This results in a surface that is decorated with aminoxy groups.

Biomolecules that have been modified to contain an aldehyde or ketone group can then be specifically immobilized on this surface through the formation of an oxime bond. This method of immobilization is highly specific and can be performed under mild conditions, which helps to preserve the biological activity of the immobilized molecule. The PEG spacer in the linker also helps to reduce non-specific binding of other molecules to the surface, thereby improving the signal-to-noise ratio of the biosensor.

Protein and peptide microarrays are powerful tools for high-throughput analysis of protein function and interactions. The performance of these microarrays is highly dependent on the method used to immobilize the proteins onto the array surface. This compound offers a robust method for fabricating such arrays.

Similar to biosensor development, the microarray surface (e.g., a glass slide) is first functionalized with alkyne groups. This compound is then "clicked" onto the surface, creating an aminoxy-reactive layer. Proteins or peptides that have been engineered to contain a ketone or aldehyde group can then be spotted onto the surface, where they become covalently attached through oxime ligation. This site-specific immobilization ensures that the proteins are oriented in a uniform manner, which is crucial for their accessibility and function.

In affinity capture platforms, the goal is to selectively capture specific target molecules from a complex mixture. This compound can be used to immobilize capture agents, such as antibodies or aptamers, onto a solid support, such as magnetic beads or a chromatography resin. The bifunctional nature of the linker allows for a two-step immobilization process, which can improve the efficiency and specificity of the capture platform.

Understanding and controlling the interactions between biological systems and synthetic materials is a key area of research in biomedical engineering and materials science. This compound can be used to modify the surface of materials to present specific biological cues and study their effects on cellular behavior, such as cell adhesion, proliferation, and differentiation.

For example, a material surface can be functionalized with this compound as described above. Then, biomolecules such as cell adhesion peptides (e.g., RGD) or growth factors, which have been modified with a carbonyl group, can be immobilized. This allows for the creation of well-defined surfaces that can be used to investigate the specific interactions between cells and the immobilized biomolecules. The ability to control the density and spatial arrangement of these molecules on the surface is a key advantage of this approach.

Advanced Bioconjugation Methodologies

The unique properties of this compound also lend themselves to more advanced bioconjugation strategies, such as the creation of multi-component systems.

Multi-component bioconjugation involves the assembly of three or more distinct molecules into a single, functional construct. This compound is an ideal tool for such applications due to its orthogonal reactive groups.

For instance, it is possible to conjugate a protein to a small molecule drug and a targeting ligand simultaneously. In this scenario, the protein could be modified with an alkyne group, the drug with an aldehyde, and the targeting ligand could be attached to the this compound linker. The azide group of the linker would react with the alkyne on the protein, and the aminoxy group would react with the aldehyde on the drug. This would result in a three-component system where the protein acts as a carrier, the drug provides the therapeutic effect, and the targeting ligand directs the entire construct to a specific cell or tissue type.

The sequential nature of the click and oxime ligation reactions allows for a controlled assembly process, which is essential for creating well-defined and homogeneous multi-component bioconjugates.

Component 1 Component 2 Component 3 Linker-Mediated Assembly
Protein with AlkyneDrug with AldehydeTargeting Ligand1. Linker-Azide reacts with Protein-Alkyne (Click Chemistry) 2. Linker-Aminoxy reacts with Drug-Aldehyde (Oxime Ligation)
Nucleic Acid with AlkyneImaging Agent with KetoneCell-penetrating Peptide1. Linker-Azide reacts with Nucleic Acid-Alkyne (Click Chemistry) 2. Linker-Aminoxy reacts with Imaging Agent-Ketone (Oxime Ligation)

Construction of Complex Biomacromolecular Assemblies

The dual functionality of this compound makes it an ideal tool for the assembly of intricate, multi-component biomacromolecular structures. axispharm.com The aminooxy group readily reacts with aldehydes or ketones to form stable oxime linkages, a reaction widely employed for the site-specific modification of proteins that have been engineered to contain a carbonyl group. axispharm.com Simultaneously, the azide group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." medchemexpress.com This orthogonality allows for the precise and high-yield conjugation of different molecular entities to a central scaffold.

The PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which is particularly beneficial when working with large, hydrophobic biomolecules or payloads. axispharm.com This property helps to prevent aggregation and maintain the biological activity of the conjugated species.

Detailed Research Findings:

While specific studies detailing the extensive use of this compound in the construction of a wide array of complex biomacromolecular assemblies are emerging, the principles of its application can be illustrated through the functionalization of various platforms:

Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. medchemexpress.com For instance, an antibody can be engineered to contain a site-specific aldehyde, to which the aminooxy group of the linker binds. Subsequently, a drug molecule functionalized with an alkyne can be "clicked" onto the azide terminus of the linker. medchemexpress.com This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety.

Functionalized Nanoparticles: The linker can be employed to decorate the surface of nanoparticles with biomolecules for targeted drug delivery or imaging applications. The aminooxy group can be used to attach the linker to a nanoparticle surface that has been functionalized with aldehyde groups. The exposed azide groups can then be used to conjugate targeting ligands, such as peptides or antibodies, via click chemistry.

Virus-Like Particles (VLPs): VLPs are protein-based nanostructures that can be genetically engineered to display specific functionalities. This compound can be used to attach small molecules, imaging agents, or other proteins to the surface of VLPs in a controlled manner, leveraging the orthogonal reactivity of its end groups.

The following table illustrates a hypothetical example of the components that could be assembled using this compound as a central linker.

Component 1 (via Oxime Ligation)LinkerComponent 2 (via Click Chemistry)Resulting AssemblyPotential Application
Aldehyde-modified TrastuzumabThis compoundAlkyne-functionalized DoxorubicinTrastuzumab-PEG3-Doxorubicin ConjugateTargeted Breast Cancer Therapy
Aldehyde-functionalized LiposomeThis compoundAlkyne-modified RGD PeptideRGD-PEG3-LiposomeTargeted Drug Delivery to Integrin-expressing Cells
Ketone-bearing Quantum DotThis compoundAlkyne-derivatized Folic AcidFolic Acid-PEG3-Quantum DotCancer Cell Imaging

Orthogonal Coupling in Multi-Step Bioconjugation Schemes

The true power of this compound lies in the orthogonality of its reactive groups, which allows for their selective reaction in a multi-step synthesis without the need for protecting groups. The aminooxy-aldehyde/ketone reaction (oxime ligation) and the azide-alkyne cycloaddition are mutually exclusive and proceed under distinct reaction conditions. This enables the sequential attachment of different molecules to a central scaffold with high precision and control.

Oxime ligation is typically carried out under mildly acidic conditions (pH 4-6), while CuAAC requires a copper(I) catalyst, and SPAAC proceeds under physiological conditions without a catalyst when a strained alkyne is used. This difference in reaction conditions allows for a strategic, stepwise approach to building complex bioconjugates.

Detailed Research Findings:

A typical orthogonal coupling scheme involving this compound would proceed as follows:

First Ligation (Oxime Formation): A biomolecule containing an aldehyde or ketone group is reacted with this compound. The aminooxy group of the linker selectively forms a stable oxime bond with the carbonyl group of the biomolecule. The azide end of the linker remains unreacted.

Purification (Optional but Recommended): The intermediate conjugate from the first step is often purified to remove any unreacted linker and biomolecule.

Second Ligation (Click Chemistry): The azide-functionalized intermediate is then reacted with a second molecule that has been equipped with an alkyne group. This reaction, mediated by either a copper catalyst or ring strain, forms a stable triazole linkage, completing the dual conjugation.

This sequential approach has been conceptualized for the creation of dual-labeled proteins for fluorescence resonance energy transfer (FRET) studies, where a donor and an acceptor fluorophore are attached to a single protein. It can also be applied to the development of theranostic agents, where a targeting moiety and a therapeutic or imaging agent are conjugated to the same carrier molecule.

The following table outlines a hypothetical two-step reaction sequence using this compound.

StepReactant 1Reactant 2Key ReactionProduct
1Aldehyde-modified Green Fluorescent Protein (GFP)This compoundOxime LigationAzide-PEG3-GFP
2Azide-PEG3-GFPAlkyne-functionalized BiotinCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Biotin-PEG3-GFP

Methodological and Analytical Considerations in Research Utilizing Aminoxyacetamide Peg3 Azide

Characterization Techniques for Aminoxyacetamide-PEG3-Azide Conjugates

The characterization of biomolecules modified with this compound is a critical step to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the resulting bioconjugate. A suite of analytical techniques is typically employed to obtain a comprehensive understanding of the conjugate's structure and properties. nih.govenovatia.com

Mass Spectrometry (MS) is a primary tool for the characterization of PEGylated proteins and other bioconjugates. thermofisher.com Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are utilized. ESI-MS is often coupled with liquid chromatography (LC/MS) for the analysis of intact conjugates, providing information on the molecular weight and the distribution of PEGylated species. nih.govenovatia.comspringernature.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the linker-biomolecule conjugate. enovatia.com Tandem mass spectrometry (MS/MS) is employed in peptide mapping studies to identify the specific sites of conjugation. enovatia.comspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about the conjugate. While the complexity of bioconjugate spectra can be challenging to interpret, 1H NMR is particularly useful for quantifying the degree of functionalization of the PEG linker itself, for instance, by verifying the presence of the azide (B81097) group. nih.govresearchgate.netnih.govnih.govacs.org For smaller bioconjugates, 2D NMR techniques can provide insights into the conformational changes induced by the linker. Specialized NMR techniques like diffusion-ordered spectroscopy (DOSY) can help differentiate between conjugated, unconjugated, and aggregated species. rsc.org

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of bioconjugates. nih.gov Size-exclusion chromatography (SEC-HPLC) is used to separate conjugates based on their hydrodynamic volume, allowing for the assessment of aggregation and the separation of multi-PEGylated species from mono-PEGylated and unconjugated biomolecules. Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and can be used to resolve different conjugate species and assess purity. chemrxiv.org

Interactive Data Table: Key Characterization Techniques for this compound Conjugates

Technique Information Provided Typical Application
ESI-MSMolecular weight of the intact conjugate, degree of PEGylation. thermofisher.comConfirmation of successful conjugation and determination of the number of attached linkers.
MALDI-MSAverage molecular weight and degree of PEGylation. Rapid analysis of conjugate mass.
LC/MS/MSIdentification of conjugation sites. enovatia.comspringernature.comPeptide mapping to pinpoint the location of the linker on a protein.
1H NMRStructural confirmation and quantification of linker functional groups. nih.govresearchgate.netnih.govnih.govacs.orgVerification of the integrity of the this compound linker before and after conjugation.
SEC-HPLCAnalysis of aggregation and separation of different PEGylated species. nih.govPurity assessment and quality control.
RP-HPLCSeparation of conjugate isoforms and purity assessment. chemrxiv.orgAnalysis of reaction mixtures and purification of the final product.

Reaction Monitoring and Purity Assessment of Conjugation Products

Careful monitoring of the conjugation reaction between this compound and a target biomolecule is essential for optimizing reaction conditions and ensuring high yields of the desired product. Similarly, rigorous purity assessment of the final conjugate is critical for its intended application.

Reaction Monitoring is often performed using chromatographic techniques. The progress of the oxime ligation reaction, which involves the aminoxy group of the linker and a carbonyl group on the target molecule, can be followed by observing the depletion of the starting materials and the appearance of the product peak. nih.govrsc.org

HPLC is a primary method for real-time or near-real-time monitoring of the reaction. By taking aliquots from the reaction mixture at different time points, the extent of conjugation can be quantified. nih.gov

Thin-Layer Chromatography (TLC) can be a rapid and convenient method for qualitative monitoring of the reaction, particularly for smaller molecules. nih.govresearchgate.netthieme.de The difference in polarity between the starting materials and the product allows for their separation on a TLC plate.

Purity Assessment of the final conjugation product involves quantifying the desired conjugate and identifying any impurities, such as unreacted biomolecule, excess linker, or aggregated species.

SEC-HPLC is a powerful tool for assessing the presence of aggregates and separating the desired conjugate from unreacted starting materials. nih.gov

RP-HPLC can provide detailed information on the purity of the conjugate and separate different isomers if applicable. chemrxiv.org

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique used to visualize the increase in molecular weight upon conjugation to a protein, confirming the attachment of the PEG linker.

Mass Spectrometry is also used to confirm the identity of the main product peak and any impurity peaks observed in chromatographic analyses.

Computational Approaches to Predict Linker Performance and Bioconjugate Stability

Computational methods are becoming increasingly valuable in the field of bioconjugation for predicting the behavior of linkers and the stability of the resulting conjugates. dntb.gov.ua These in silico approaches can guide the design of bioconjugation strategies and help to understand the properties of the final product at a molecular level.

Molecular Dynamics (MD) Simulations are a powerful computational tool used to study the structure, dynamics, and interactions of PEGylated biomolecules. dntb.gov.uanih.govnih.govresearchgate.net By simulating the behavior of the this compound linker attached to a biomolecule in a virtual environment, researchers can gain insights into:

Conformational Effects: How the PEG linker influences the conformation and surface properties of the biomolecule. nih.govresearchgate.net

Steric Shielding: The extent to which the PEG chain can mask epitopes or protect the biomolecule from enzymatic degradation. nih.gov

Interactive Data Table: Computational Approaches in this compound Research

Computational Method Key Application Predicted Parameters
Molecular Dynamics (MD) SimulationsUnderstanding the dynamic behavior of the bioconjugate. dntb.gov.uanih.govnih.govresearchgate.netLinker conformation, steric shielding effects, changes in biomolecule structure. nih.govresearchgate.net
In Silico Stability PredictionAssessing the potential stability of the final conjugate. nih.govyoutube.comresearchgate.netnih.govThermal stability, aggregation propensity, linker-payload stability. nih.govresearchgate.net
Nano-DockingPredicting the preferred orientation of the biomolecule on a nanoparticle surface. researchgate.netBinding affinities and orientation of the conjugate.

Scaling Considerations for Research and Preparative Applications

Transitioning a bioconjugation reaction from a small-scale research setting to a larger preparative scale presents several challenges that need to be addressed to ensure reproducibility, efficiency, and product quality.

Batch Mode Synthesis: Traditional batch-mode reactions, where all reactants are mixed in a single vessel, can face challenges upon scaling up. These include:

Mixing Inefficiencies: In larger volumes, achieving homogeneous mixing can be difficult, leading to localized high concentrations of reactants and potentially increased side reactions or aggregation. chemrxiv.org

Heat Transfer: Exothermic reactions can be difficult to control in large batches, potentially leading to degradation of the product.

Heterogeneity: The prolonged reaction times often required in batch mode can lead to a more heterogeneous product mixture. chemrxiv.orgchemrxiv.orgresearcher.life

Continuous-Flow Reactors: To overcome the limitations of batch processing, continuous-flow systems, such as microreactors, are being explored for the synthesis of PEGylated bioconjugates. chemrxiv.orgchemrxiv.orgresearcher.liferesearchgate.net These systems offer several advantages for scaling up:

Precise Control: Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. chemrxiv.org

Improved Mixing: The small dimensions of the channels in these reactors ensure rapid and efficient mixing. chemrxiv.org

Enhanced Safety: The small reaction volumes at any given time improve the safety profile of the process.

Scalability: Scaling up is achieved by running the system for a longer duration or by using multiple reactors in parallel, rather than increasing the vessel size. chemrxiv.org

Reduced Aggregation: The rapid and controlled reaction conditions in continuous-flow systems can minimize the formation of aggregates. chemrxiv.org

Purification Strategies: As the scale of the reaction increases, so does the importance of an efficient and scalable purification strategy. Chromatographic methods such as SEC and ion-exchange chromatography are commonly used for the purification of bioconjugates. The choice of method will depend on the properties of the specific conjugate and the impurities that need to be removed.

Emerging Research Directions and Future Prospects for Aminoxyacetamide Peg3 Azide

Development of Novel Bioconjugation Platforms

The dual reactivity of Aminoxyacetamide-PEG3-azide is being harnessed to create sophisticated bioconjugation platforms that allow for the sequential or orthogonal labeling and assembly of biomolecules. This capability is crucial for developing next-generation diagnostics, therapeutics, and research tools.

One promising area is the creation of synthetic glycoproteins. precisepeg.com Researchers are using bifunctional linkers with similar aminoxy and azide (B81097) functionalities to first attach carbohydrates to the linker via oxime ligation and then conjugate the resulting glycan-linker construct to proteins modified with a compatible click chemistry handle (e.g., a cyclooctyne). precisepeg.com This approach allows for the site-specific glycosylation of proteins, enabling detailed studies of glycan function and the development of novel glycoprotein (B1211001) therapeutics. precisepeg.com

Furthermore, the linker is integral to the development of advanced Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). broadpharm.commedchemexpress.com In these platforms, the aminoxy group can be used to attach the linker to an antibody or a targeting ligand that has been engineered to contain an aldehyde or ketone group. The azide end can then be used to attach a cytotoxic payload or an E3 ligase-recruiting ligand via a click reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.commedchemexpress.commedchemexpress.com This modular approach facilitates the rapid assembly and screening of different combinations of targeting moieties, linkers, and payloads to optimize therapeutic efficacy.

Bioconjugation Platform Role of this compound Key Chemistries Potential Applications
Synthetic GlycoproteinsLinks glycans to protein scaffoldsOxime Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Glycobiology research, therapeutic glycoproteins precisepeg.com
Antibody-Drug Conjugates (ADCs)Connects cytotoxic drugs to antibodiesOxime Ligation, Click Chemistry (CuAAC, SPAAC)Targeted cancer therapy broadpharm.commedchemexpress.com
PROTACsLinks a target protein binder to an E3 ligase ligandOxime Ligation, Click Chemistry (CuAAC, SPAAC)Targeted protein degradation broadpharm.commedchemexpress.com
Molecular LabelingAttaches fluorescent dyes or reporter tags to biomoleculesOxime Ligation, Click ChemistryDiagnostics, bioassays axispharm.com

Integration into Supramolecular Architectures

The orthogonal reactive handles of this compound make it an excellent building block for the construction of complex, self-assembling supramolecular architectures. These ordered structures have potential applications in drug delivery, tissue engineering, and biosensing.

A key example is the formation of functional hydrogels. nih.gov Researchers have developed polyethylene (B3416737) glycol (PEG)-based hydrogels that are crosslinked via oxime ligation. nih.gov By incorporating an aminoxy-azide linker during the gelation process, azide functionalities can be displayed throughout the hydrogel matrix. nih.gov These azide groups are then available for post-gelation modification via click chemistry, allowing for the covalent attachment of bioactive molecules, such as peptides or growth factors, in a spatially controlled manner. nih.gov This "click-to-functionalize" approach enables the creation of hydrogels with tunable mechanical properties and precisely engineered biological functionalities, making them ideal scaffolds for tissue engineering and 3D cell culture. nih.govnih.gov

The principles demonstrated in hydrogel formation can be extended to other self-assembling systems. For instance, amphiphilic block copolymers containing this compound could be synthesized. These polymers could self-assemble into micelles or vesicles in aqueous environments, with the hydrophilic PEG linker orienting towards the aqueous phase. nih.govnih.gov The exposed aminoxy and azide groups on the surface of these nanostructures could then be used for dual functionalization, such as attaching targeting ligands via oxime ligation and therapeutic payloads via click chemistry, creating highly advanced and targeted drug delivery systems. cd-bioparticles.net

Supramolecular Architecture Method of Integration Resulting Functionality Potential Application
Functional HydrogelsIncorporation during oxime-based crosslinkingAzide groups for post-gelation modification via click chemistryTissue engineering, 3D cell culture nih.gov
Dual-Functionalized Micelles/VesiclesSelf-assembly of amphiphilic block copolymers containing the linkerSurface display of aminoxy and azide groups for orthogonal functionalizationTargeted drug delivery nih.govcd-bioparticles.net
Surface FunctionalizationImmobilization on surfaces for biosensors and bioassaysCovalent attachment of biomolecules via oxime ligation and click chemistryDiagnostics, biomaterials axispharm.com

Expansion into Polymer Synthesis and Functional Materials

The versatility of this compound extends beyond bioconjugation and into the realm of polymer chemistry and materials science. Its ability to participate in two distinct and highly efficient ligation reactions allows for the synthesis of novel polymers and functional materials with precisely controlled architectures and properties.

One area of exploration is the synthesis of block copolymers. nih.govnih.gov A polymer chain can be initiated or terminated with an aminoxy group, which can then be used to attach the this compound linker. The azide end of the linker can then serve as an initiation point or a conjugation site for a second polymer block using click chemistry. This "grafting-to" or "grafting-from" approach, facilitated by the linker, allows for the creation of well-defined block copolymers with a hydrophilic PEG spacer at the junction of the two blocks. These copolymers can exhibit unique self-assembly behaviors and find applications in nanotechnology and drug delivery. nih.gov

Furthermore, this linker can be used to create stimuli-responsive materials. For example, a polymer backbone could be functionalized with molecules that are attached via the oxime bond. The stability of the oxime bond can be pH-sensitive, allowing for the release of the attached molecules under specific acidic conditions, such as those found in endosomes or the tumor microenvironment. The azide functionality on the same polymer could be used for stable, non-responsive conjugation of other moieties, leading to the development of sophisticated, multi-functional, and environmentally sensitive materials.

Polymer/Material Type Role of this compound Key Properties Potential Applications
Block CopolymersConnects two different polymer blocksDefined architecture, self-assemblyNanotechnology, drug delivery nih.govnih.gov
Functionalized HydrogelsCross-linker and functionalization pointTunable mechanical and biological propertiesTissue engineering, regenerative medicine nih.govnih.gov
Stimuli-Responsive PolymersProvides a pH-sensitive linkage (oxime) and a stable linkage (triazole)Controlled release of cargo in response to pH changesSmart drug delivery systems
Surface-Modified MaterialsCovalently attaches polymers to surfacesAltered surface properties (e.g., hydrophilicity, bio-inertness)Biosensors, medical implants axispharm.com

Exploration of Chemoenzymatic Conjugation Synergies

The combination of the specific reactivity of this compound with the high selectivity of enzymatic modifications is a powerful strategy for achieving site-specific bioconjugation with unparalleled precision. This chemoenzymatic approach is particularly valuable for modifying complex biomolecules like antibodies and proteins.

A prime example of this synergy is the use of transglutaminase, an enzyme that catalyzes the formation of an isopeptide bond between a glutamine residue and a primary amine. mdpi.com In a chemoenzymatic strategy, a protein can be enzymatically labeled with a linker containing a primary amine and an azide group. mdpi.com This is a general approach that can be adapted for use with this compound by first modifying the aminoxy group to a primary amine. Subsequently, the azide group on the now site-specifically attached linker can be used for click chemistry conjugation.

Another emerging area is the use of other enzymes like sortase A for site-specific protein modification. nih.govbpsbioscience.com Sortase A recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond, forming a covalent intermediate that can be resolved by a nucleophile, typically an N-terminal glycine (B1666218). bpsbioscience.com A probe containing an N-terminal glycine and an aminoxy or azide group could be ligated onto a protein of interest using sortase A. The free end of the this compound linker could then be used for a subsequent chemical conjugation, demonstrating a powerful orthogonal enzymatic-chemical modification strategy. nih.gov

This combination of enzymatic precision and chemical versatility allows for the creation of highly homogeneous and well-defined bioconjugates, which is a significant advantage over traditional, less specific chemical modification methods. rsc.org

Enzyme Enzymatic Reaction Synergy with this compound Outcome
TransglutaminaseForms an isopeptide bond between glutamine and a primary amineEnzymatic attachment of an azide-containing linker, followed by click chemistrySite-specific antibody-drug conjugates mdpi.com
Sortase ALigates a probe with an N-terminal glycine to a protein with an LPXTG motifEnzymatic ligation of an aminoxy- or azide-containing probe, followed by chemical conjugationPrecisely modified proteins for research and therapeutic applications nih.govbpsbioscience.com
Formylglycine-Generating Enzyme (FGE)Oxidizes a specific cysteine to a formylglycine (an aldehyde)Enzymatic generation of an aldehyde handle for subsequent oxime ligation with the linkerSite-specific protein labeling and functionalization rsc.org

Q & A

Q. What are the primary applications of aminoxyacetamide-PEG3-azide in chemical biology?

this compound is a bifunctional reagent combining an aminooxy group (for oxime ligation with aldehydes/ketones) and an azide group (for copper-catalyzed azide-alkyne cycloaddition, CuAAC). Its PEG3 spacer enhances solubility and reduces steric hindrance. Common applications include:

  • Site-specific protein/peptide modification via dual orthogonal reactivity .
  • Synthesis of heterobifunctional crosslinkers for biomolecule conjugation .
  • Functionalization of nanoparticles or polymers for targeted drug delivery studies.

Methodological Note : Optimize oxime ligation at pH 4–6 (aminooxy reactivity) and CuAAC at neutral pH with 1–5 mM Cu(I) catalysts. Use LC-MS or MALDI-TOF to confirm product formation .

Q. How should this compound be stored to maintain stability?

Aminooxy compounds are highly reactive and hydrolytically unstable. For short-term use (≤1 week):

  • Store lyophilized powder at –20°C in anhydrous conditions.
  • Dissolve in dry DMSO or DMF immediately before use. Avoid aqueous buffers unless working under pH-controlled, cold conditions (4°C). For long-term storage, aliquot and keep at –80°C under inert gas .

Validation : Monitor degradation via HPLC or TLC; look for azide peak retention time shifts or new byproduct signals .

Q. What analytical techniques are critical for characterizing this compound conjugates?

Key methods include:

  • NMR : Confirm PEG spacer integrity (δ 3.5–3.7 ppm for PEG protons) and azide/aminooxy group retention.
  • FT-IR : Detect azide peaks at ~2100 cm⁻¹ and oxime C=N stretches at ~1640 cm⁻¹.
  • Mass Spectrometry : Identify molecular ions (e.g., [M+H]⁺) and fragment ions to verify conjugation.
  • HPLC : Assess purity (>95% for reagent-grade compounds) and monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound reaction yields?

Discrepancies often arise from:

  • pH Sensitivity : Aminooxy-aldehyde reactions require precise pH control (4–6). Deviations reduce oxime yields.
  • CuAAC Catalyst Purity : Cu(I) must be freshly prepared (e.g., via sodium ascorbate reduction of CuSO₄) to avoid Cu(II)-induced side reactions.
  • Steric Effects : PEG3 spacers mitigate steric hindrance, but bulky substrates (e.g., antibodies) may require longer reaction times (24–48 hrs).

Troubleshooting : Use kinetic studies (e.g., UV-Vis monitoring of azide decay at 210 nm) to identify rate-limiting steps .

Q. What strategies optimize this compound for in situ cellular labeling?

Challenges include intracellular reducing agents (e.g., glutathione) degrading Cu(I) catalysts. Solutions:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Replace CuAAC with dibenzocyclooctyne (DBCO) reagents to eliminate copper.
  • Two-Step Labeling : First, perform oxime ligation on cell-surface glycans; second, introduce azide-compatible probes extracellularly.
  • Control Experiments : Use azide-free analogs to confirm specificity and rule out non-specific binding .

Q. How do competing nucleophiles (e.g., amines, thiols) affect this compound reactions?

Aminooxy groups are less nucleophilic than amines/thiols but can still undergo side reactions. Mitigation strategies:

  • Selective Protection : Block amines/thiols with orthogonal protecting groups (e.g., Fmoc for amines, Ellman’s reagent for thiols).
  • Reaction Order : Perform oxime ligation first (pH 4–6), then azide-alkyne conjugation (neutral pH).
  • Competition Assays : Quantify side products via LC-MS or fluorescence quenching assays .

Data Analysis and Interpretation

Q. How should researchers statistically validate this compound conjugation efficiency?

  • Triplicate Experiments : Report mean ± SD for yield calculations.
  • Chi-Square Tests : Compare observed vs. theoretical product ratios in multi-step reactions.
  • Standard Curves : Use HPLC or fluorescence intensity to quantify unreacted starting material .

Q. What criteria distinguish reliable vs. unreliable literature on this compound applications?

Prioritize studies that:

  • Specify reagent purity (e.g., ≥95% by HPLC).
  • Include negative controls (e.g., omitting Cu(I) in CuAAC).
  • Use orthogonal validation (e.g., NMR + MS). Avoid sources lacking experimental details (e.g., ) .

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